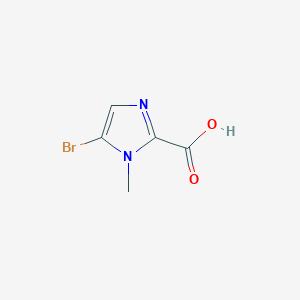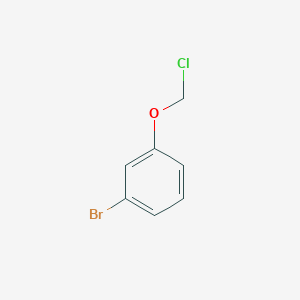
N-(2-Chloroethyl)-4-methoxybenzamide
Vue d'ensemble
Description
N-(2-Chloroethyl)-4-methoxybenzamide likely belongs to a class of compounds known as alkylating agents . Alkylating agents are used in medicine for their ability to modify the pharmacological effects of certain compounds .
Synthesis Analysis
While specific synthesis methods for N-(2-Chloroethyl)-4-methoxybenzamide are not available, similar compounds such as N-(2-chloroethyl)glycine and -DL-alanine esters can be synthesized through reductive amination of the C=O group of glyoxilic or pyruvic acids upon treatment with 2-chloroethylamine and sodium cyanoborohydride in methanol .Applications De Recherche Scientifique
1. Molecular Structure and Intermolecular Interactions
A study focused on a compound structurally related to N-(2-Chloroethyl)-4-methoxybenzamide, specifically N-3-hydroxyphenyl-4-methoxybenzamide, revealed insights into its molecular structure and intermolecular interactions. This research involved acylation reactions and characterization through NMR and X-ray diffraction, providing valuable information on the molecular geometry and the impact of intermolecular interactions such as dimerization and crystal packing on the compound (Karabulut et al., 2014).
2. Pharmacokinetics and Bioavailability
Research on similar compounds such as metoclopramide (4-amino-5-chloro-N-[2-diethylaminoethyl]-2-methoxybenzamide) has provided insights into pharmacokinetics and bioavailability. One study examined the pharmacokinetics of metoclopramide in various formulations, revealing information about its distribution, elimination half-lives, and bioavailability. This research can offer comparative insights for N-(2-Chloroethyl)-4-methoxybenzamide (Block et al., 1981).
3. Metabolic Transformations
The metabolism of related compounds, like metoclopramide, in biological systems has been a focus of several studies. For instance, the transformation and excretion of metoclopramide in rabbits were examined, revealing various metabolic products. This research provides a framework for understanding how N-(2-Chloroethyl)-4-methoxybenzamide might be metabolized in similar biological systems (Arita et al., 1970).
4. Chemical Synthesis and Modifications
Research on the chemical synthesis and structural modifications of N-methoxybenzamides, closely related to N-(2-Chloroethyl)-4-methoxybenzamide, has been conducted. Studies like the Rhodium(III)-catalyzed chemodivergent annulations of N-methoxybenzamides offer insights into new synthetic pathways and potential pharmaceutical applications (Xu et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-chloroethyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOPFLKXLHFHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















